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Introduction

AZD6370 is a potent, orally administered small-molecule glucokinase (GK) activator that has
been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a
crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic [3-cells and
hepatocytes. Activation of GK is intended to enhance glucose-stimulated insulin secretion from
the pancreas and increase hepatic glucose uptake and glycogen synthesis. Understanding the
influence of food on the pharmacokinetics (PK) and pharmacodynamics (PD) of AZD6370 is
critical for optimizing its therapeutic use and ensuring patient safety. These application notes
provide a summary of findings on the administration of AZD6370 in fasting versus fed states,
detailed experimental protocols from relevant studies, and visualizations of the key signaling
pathways and experimental workflows.

Data Presentation
Pharmacokinetic Parameters of AZD6370

A clinical study in patients with T2DM investigated the effect of food on the pharmacokinetics of
single oral doses of AZD6370 (20, 60, and 180 mg). The study concluded that the
pharmacokinetics of AZD6370 were dose-independent and notably unaffected by the prandial
state.[1] While specific quantitative data from this study are not publicly available, the findings
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indicate that the rate and extent of AZD6370 absorption are comparable between fasted and
fed conditions.

Table 1: Summary of Pharmacokinetic Findings for AZD6370 in Fasted vs. Fed States in T2DM

Patients

Parameter Fasting State Fed State Conclusion

) No significant
Rate of Absorption

Rapidly absorbed Rapidly absorbed difference observed.
(Tmax)
[1]
Extent of Absorption ) ) No significant food
Dose-independent Dose-independent
(AUC) effect.[1]
Peak Concentration ] ] No significant food
Dose-independent Dose-independent
(Cmax) effect.[1]

Pharmacodynamic Effects of AZD6370

The pharmacodynamic response to AZD6370 was evaluated in both healthy volunteers and
patients with T2DM, revealing a significant impact of food on its glucose-lowering effects and
the risk of hypoglycemia.

Table 2: Summary of Pharmacodynamic Effects of AZD6370 in Fasted vs. Fed States
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Parameter Fasting State Fed State Key Observations
Dose-dependent Efficacious in both
Plasma Glucose Dose-dependent reduction of up to 30%  states, but the context
Reduction reduction vs. placebo (at 60 and  of food intake is
180 mg doses).[1] critical for safety.
Increased with dose Increased with dose Food enhances the
Insulin Secretion (smaller absolute (larger absolute insulinotropic effect of
increase)[1] increase)[1] AZD6370.

Dose escalation

stopped at 20 mg in

Euglycaemic clamp Administration with
] healthy volunteers o
o required to prevent ) food significantly
Hypoglycemia Risk o due to hypoglycemia ) ]
hypoglycemia in o increases the risk of
when administered )
healthy volunteers.[2] hypoglycemia.

with food without a

euglycaemic clamp.[2]

Experimental Protocols
Study Design for Food-Effect Assessment (Based on
NCT00690287)

The primary study evaluating the food effect on AZD6370 in T2DM patients was a two-part,
randomized, single-blind, crossover assignment study.[1][3]

Part A: Single Dose Administration in Fasted and Fed States

 Participants: Patients with T2DM (n=8 in each group), treated with diet or metformin, with
stable glycemic control.[1]

o Treatments: Single oral doses of AZD6370 (20, 60, or 180 mg) or placebo.[1]
e Study Arms:

o Fasting State: Following an overnight fast of at least 10 hours, participants received the
study drug with 240 mL of water. No food was allowed for at least 4 hours post-dose.
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o Fed State: Following an overnight fast of at least 10 hours, participants consumed a
standardized high-fat, high-calorie meal 30 minutes prior to drug administration. The drug
was administered with 240 mL of water.

e Washout Period: A sufficient washout period was implemented between treatments.

o Assessments: Plasma glucose, insulin, and C-peptide levels were assessed repeatedly over
24 hours. Pharmacokinetic parameters were also determined.

Part B: Divided Dose Administration
 Participants: Patients with T2DM (n=8).[1]

o Treatments: A total daily dose of 180 mg of AZD6370 administered as a single dose, two
divided doses, or four divided doses, compared with placebo.[1]

o Objective: To evaluate if a more frequent dosing regimen could provide a smoother 24-hour
glucose profile.[1]

Euglycaemic Clamp Study in Healthy Volunteers

To investigate the pharmacodynamic effects of AZD6370 while mitigating the risk of
hypoglycemia, a euglycaemic clamp technique was employed in healthy fasting subjects.[2]

o Participants: Healthy volunteers.

e Treatments: Single ascending oral doses of AZD6370 (10-650 mg) or subcutaneous short-
acting insulin.[2]

e Procedure:
o Participants were fasted overnight.

o Avariable intravenous infusion of glucose was administered to maintain euglycemia
(normal blood glucose levels).

o The study drug was administered orally.
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o The glucose infusion rate (GIR) required to maintain euglycemia was measured, serving
as an indicator of glucose utilization and insulin secretion.

o Serum insulin levels were also measured.

Mandatory Visualization
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Experimental workflow for the AZD6370 food-effect study.
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AZD6370 mechanism of action in pancreas and liver.

Conclusion and Recommendations

The administration of the glucokinase activator AZD6370 demonstrates that while its
pharmacokinetic profile is not significantly affected by food, its pharmacodynamic effects are
profoundly influenced by the prandial state. The glucose-lowering effect is present in both
fasted and fed conditions in patients with T2DM. However, the risk of hypoglycemia is
substantially increased when AZD6370 is administered with food, as evidenced by studies in
healthy volunteers.[2]

Based on these findings, the following recommendations are crucial for the clinical
development and potential therapeutic use of AZD6370 and other similar glucokinase
activators:

» Dosing with Meals: Extreme caution is warranted when considering the administration of
potent glucokinase activators with meals. The enhanced insulin secretion in the fed state can
lead to a rapid and significant drop in blood glucose, increasing the risk of hypoglycemia.

» Patient Monitoring: Close monitoring of blood glucose levels is essential, particularly during
the initial phases of treatment and when changes in diet or meal schedules occur.

o Further Studies: For glucokinase activators, it is critical to conduct thorough food-effect
studies early in development to characterize the risk of hypoglycemia and to establish safe
dosing recommendations relative to meals. The use of euglycaemic clamps in early phase
studies can be a valuable tool to assess pharmacodynamic effects while ensuring participant
safety.

o Formulation Development: The development of formulations with modified-release profiles
could be explored to mitigate the rapid glucose-lowering effects observed with immediate-
release formulations when taken with food. The study with divided doses of AZD6370
suggests that modulating the exposure profile can lead to smoother glucose control.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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